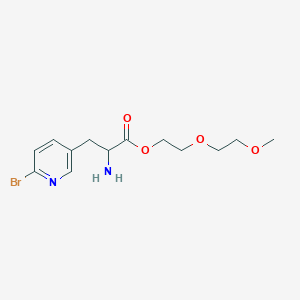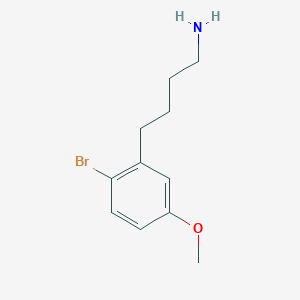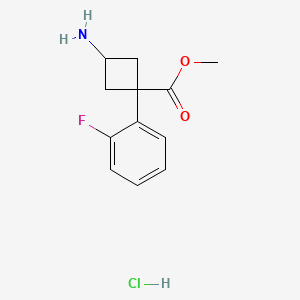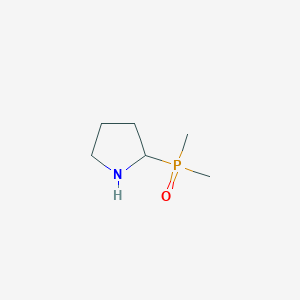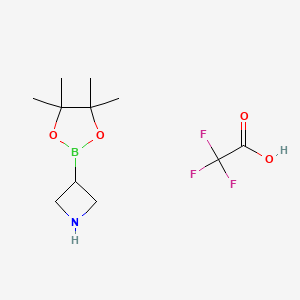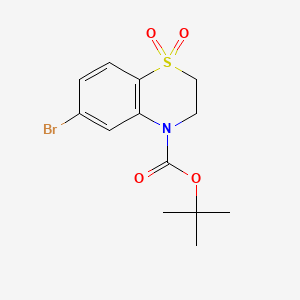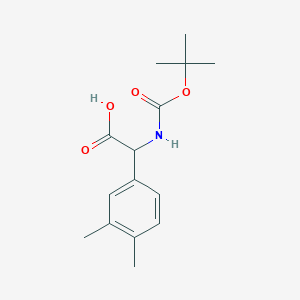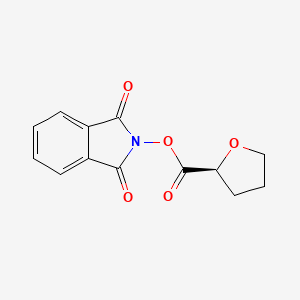
Tert-butyl 2-amino-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-2-methylbutanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of butanoic acid and features a tert-butyl ester group along with an amino group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 2-amino-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-methylbutanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the reaction of tert-butyl chloroformate with 2-amino-2-methylbutanoic acid in the presence of a base like triethylamine. This method is often preferred for its higher yield and cleaner reaction profile.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. Industrial methods may also employ alternative catalysts and solvents to optimize the process further.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-amino-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 2-amino-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of drugs and bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-2-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved may include ester hydrolysis, amide formation, and other enzymatic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-amino-3-methylbutanoate
- Tert-butyl 2-amino-2-methylpropanoate
- Tert-butyl 2-amino-2-ethylbutanoate
Uniqueness
Tert-butyl 2-amino-2-methylbutanoate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl ester group provides steric hindrance, making it less susceptible to hydrolysis compared to other esters. Additionally, the presence of the amino group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-methylbutanoate |
InChI |
InChI=1S/C9H19NO2/c1-6-9(5,10)7(11)12-8(2,3)4/h6,10H2,1-5H3 |
Clé InChI |
YBIANLZYEWCDCW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


